N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of aniline to form 2-chloroaniline.
Formation of the Furan Intermediate: Furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The chlorophenyl intermediate is then coupled with the furan intermediate in the presence of a base such as triethylamine to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the chlorophenyl group.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Lacks the thiomorpholine moiety.
N1-(2-bromophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide: Contains a bromophenyl group instead of a chlorophenyl group.
N1-(2-chlorophenyl)-N2-(2-(thiophen-2-yl)-2-thiomorpholinoethyl)oxalamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the presence of the thiomorpholine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-13-4-1-2-5-14(13)21-18(24)17(23)20-12-15(16-6-3-9-25-16)22-7-10-26-11-8-22/h1-6,9,15H,7-8,10-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSHNIADHCCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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